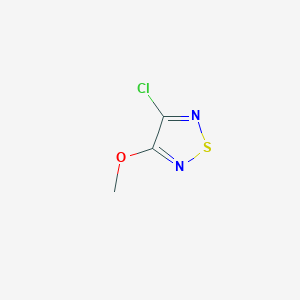
3-(Diethylcarbamoyl)benzoic acid
概要
説明
3-(Diethylcarbamoyl)benzoic acid (DCBA) is a chemical compound with potential applications in various fields, including materials science and pharmacology. Its molecular structure, synthesis, properties, and chemical behaviors are of significant interest in understanding its functionalities and potential uses.
Synthesis Analysis
The synthesis of DCBA-related compounds involves complex chemical processes, including bromination, azidonation, and reduction, starting from various benzoic acid derivatives. For instance, novel mesogenic benzoic acids with large branches show liquid crystalline behavior at high temperatures, indicating a method for creating materials with specific thermal properties (Weissflog et al., 1996). Synthesis methods aim for simplicity, lower cost, and suitability for commercialization, as seen in the creation of 3,5-bis(aminomethyl)benzoic acid (Yong, 2010).
Molecular Structure Analysis
The molecular and crystal structure of DCBA derivatives has been extensively studied. For example, the crystal structure of 3-(azidomethyl)benzoic acid highlights the source of conformational polymorphism, essential for designing solid-state reactions (Decato et al., 2023). The structure determination of related compounds through X-ray analysis reveals details about molecular dimensions, packing, and association patterns, contributing to understanding DCBA's behavior in solid state (Kennard et al., 1982).
Chemical Reactions and Properties
DCBA undergoes various chemical reactions due to its functional groups. Studies on benzoic acid derivatives, like Pd(II)-catalyzed meta-C–H functionalizations, reveal the potential for creating diverse chemical structures by modifying benzoic acid derivatives at specific positions, indicating a versatile approach for synthesizing new compounds (Li et al., 2016).
Physical Properties Analysis
The physical properties of DCBA and its derivatives, such as liquid crystalline behavior, are influenced by molecular structure and synthesis methods. The understanding of these properties is crucial for applications in material science and engineering, where specific thermal and structural characteristics are desired.
Chemical Properties Analysis
DCBA's chemical properties, including reactivity and interactions with other compounds, are essential for its potential applications. Its derivatives have been studied for antibacterial activities, showcasing the broader implications of these compounds in medical and pharmaceutical sciences (Win et al., 2010).
科学的研究の応用
Wastewater Treatment : Carbamoyl benzoic acids, including 3-(Diethylcarbamoyl)benzoic acid, are effective in removing hazardous heavy metals from metal plating wastewater. Substituents on the benzoic acid play a significant role in determining the affinity for metals like Pb2+ (Martinez-Quiroz et al., 2017).
Antibacterial Applications : Derivatives of benzoic acid, such as 3-Hydroxy Benzoic Acid Hybrid, show potential antibacterial activity. This suggests their use in developing new drug candidates and combating bacterial infections (Satpute et al., 2018).
Food and Feed Additive : Benzoic acid and its derivatives are used as food and feed additives. They can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration may harm gut health (Mao et al., 2019).
Fertility Research : Studies have explored the association between urinary concentrations of 3-(Diethylcarbamoyl)benzoic acid and semen parameters in men, although no significant associations were found (Segal et al., 2017).
Food, Cosmetic, and Pharmaceutical Applications : Benzoic acid derivatives are widely used as preservatives and flavoring agents in various products. Their widespread use leads to high human exposure, raising potential public health concerns (Del Olmo et al., 2017).
Photoluminescence : In specific benzoic acid derivatives, the positioning of substituents can significantly affect photoluminescence, which is essential in applications like optoelectronics and luminescent materials (Sivakumar et al., 2010).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-(diethylcarbamoyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)12(15)16/h5-8H,3-4H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXLQQDIFVPNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30222551 | |
| Record name | 3-(Diethylcarbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylcarbamoyl)benzoic acid | |
CAS RN |
72236-23-8 | |
| Record name | 3-[(Diethylamino)carbonyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72236-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-((diethylamino)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072236238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Diethylcarbamoyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30222551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(2R,3S,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxypropanoic acid](/img/structure/B47576.png)






![Benzamide, N-[4-[(phenylsulfonyl)imino]-2,5-cyclohexadien-1-ylidene]-](/img/structure/B47591.png)
![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)

